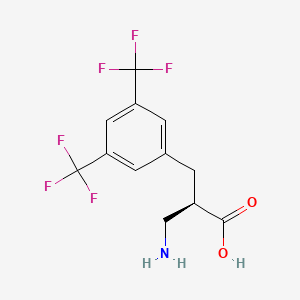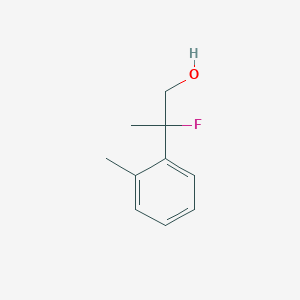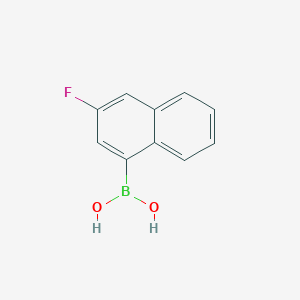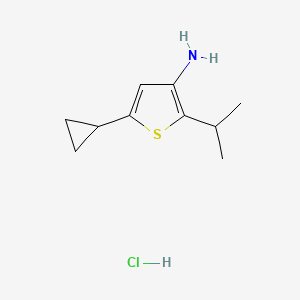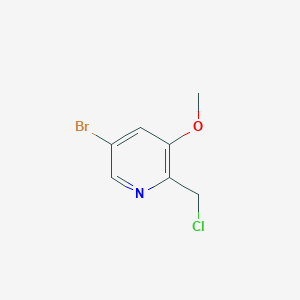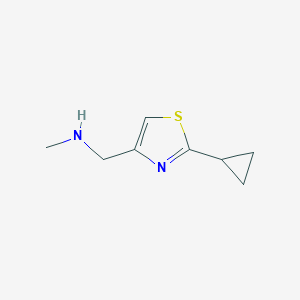
1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a cyclopropyl group, and a methylamine moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclopropylthiazole with N-methylmethanamine in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol and a temperature range of 50-70°C to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and enhancing the overall efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, where halogens or other functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions often require a catalyst and are conducted at elevated temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated thiazoles, substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine has found applications in various scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine exerts its effects involves interactions with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The cyclopropyl group enhances the compound’s stability and bioavailability, while the methylamine moiety facilitates binding to biological targets. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
1-(2-Cyclopropylthiazol-4-yl)-N-ethylmethanamine: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Cyclopropylthiazol-4-yl)-N-propylmethanamine: Features a propyl group, offering different steric and electronic properties.
1-(2-Cyclopropylthiazol-4-yl)-N-isopropylmethanamine: Contains an isopropyl group, affecting its reactivity and biological activity.
Uniqueness: 1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine stands out due to its balanced combination of stability, reactivity, and bioactivity. The presence of the cyclopropyl group enhances its stability, while the thiazole ring and methylamine moiety contribute to its versatility in chemical reactions and biological interactions.
Propiedades
Número CAS |
165315-99-1 |
|---|---|
Fórmula molecular |
C8H12N2S |
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
1-(2-cyclopropyl-1,3-thiazol-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H12N2S/c1-9-4-7-5-11-8(10-7)6-2-3-6/h5-6,9H,2-4H2,1H3 |
Clave InChI |
HSKHCKRYKQQUHK-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CSC(=N1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


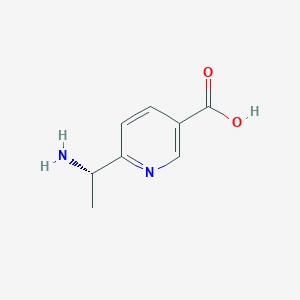

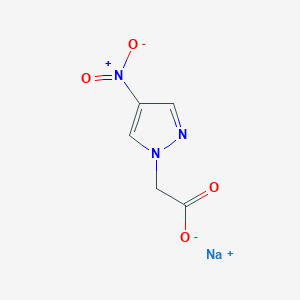
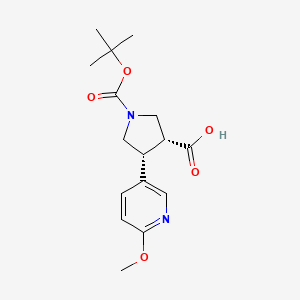
![6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B15221349.png)

![(R)-Propyl 4-ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B15221368.png)
